molecular formula C19H22FN3OS B3166687 [4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine CAS No. 913247-58-2

[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine

Cat. No.: B3166687
CAS No.: 913247-58-2
M. Wt: 359.5 g/mol
InChI Key: ZBLSOFNGDJVPQW-UHFFFAOYSA-N
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Description

[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine is a structurally complex molecule featuring a piperazine core substituted with a 2-fluorophenyl group at the 1-position. The piperazine ring is linked via a methyl-2-oxoethyl chain to a thioether group, which bridges to a para-substituted phenylamine moiety. This compound’s design integrates key pharmacophoric elements common to neuropsychiatric and receptor-targeting agents, including:

  • A 2-fluorophenyl substituent, known to enhance receptor binding selectivity and metabolic stability compared to non-fluorinated analogs .
  • A thioether linkage, which may improve lipophilicity and influence pharmacokinetic properties like membrane permeability .

Properties

IUPAC Name

2-(4-aminophenyl)sulfanyl-1-[4-(2-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22FN3OS/c1-14(25-16-8-6-15(21)7-9-16)19(24)23-12-10-22(11-13-23)18-5-3-2-4-17(18)20/h2-9,14H,10-13,21H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBLSOFNGDJVPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)SC3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

The inhibition of ENTs affects the transport of nucleosides across the cell membrane, which can impact various biochemical pathways. For instance, it can disrupt nucleotide synthesis and the regulation of adenosine function. The specific downstream effects would depend on the cellular context and the particular nucleosides involved.

Result of Action

The primary result of the action of this compound is the inhibition of ENTs, leading to reduced nucleoside transport. This can have various molecular and cellular effects, depending on the specific roles of the affected nucleosides in the cell. For instance, it could disrupt nucleotide synthesis and adenosine regulation.

Biological Activity

The compound [4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine, identified by its CAS number 913247-58-2, is a bioactive small molecule with potential therapeutic applications. Its molecular formula is C19_{19}H22_{22}FN3_3OS, and it has garnered attention for its diverse biological activities.

The compound has a molecular weight of approximately 359.46 g/mol and features a piperazine ring, which is often associated with various pharmacological activities. The presence of a fluorophenyl group enhances its lipophilicity, potentially influencing its interaction with biological targets.

PropertyValue
Molecular FormulaC19_{19}H22_{22}FN3_3OS
Molecular Weight359.46 g/mol
CAS Number913247-58-2

Antitumor Activity

Recent studies indicate that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, thiazole-bearing compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting that the incorporation of similar moieties could enhance the antitumor efficacy of this compound. The structure–activity relationship (SAR) analysis indicates that substituents on the phenyl ring are crucial for enhancing cytotoxic activity .

Antimicrobial Properties

There is emerging evidence that derivatives of piperazine compounds possess antimicrobial properties. A study highlighted that certain piperazine derivatives exhibited antibacterial activity comparable to standard antibiotics like norfloxacin. This suggests that this compound may also have potential as an antimicrobial agent .

Neurological Implications

The piperazine moiety in the compound is linked to neurological effects, including potential anticonvulsant activity. Compounds with similar structures have been evaluated for their ability to inhibit neurotransmitter pathways, which could be relevant for conditions such as epilepsy .

Study on Antitumor Activity

A recent study synthesized several analogues of thiazole-integrated compounds, assessing their IC50_{50} values against various cancer cell lines. The most active compounds showed IC50_{50} values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a promising avenue for future research into this compound as an anticancer agent .

Neuropharmacological Evaluation

In another study focusing on piperazine derivatives, researchers tested the inhibitory effects on tyrosinase enzymes related to melanin production. The results indicated that specific modifications to the piperazine structure could lead to enhanced inhibitory effects without cytotoxicity in neuronal cell lines, suggesting potential applications in dermatological treatments .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional analogs, highlighting key similarities and distinctions:

Compound Name / ID Molecular Formula Key Substituents/Features Pharmacological Notes Reference(s)
[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine C₁₉H₂₁FN₃OS (calc.) - 2-Fluorophenyl-piperazine
- Thioether-linked phenylamine
- 1-Methyl-2-oxoethyl
Inferred D4/D2 receptor antagonism (structural analogy); thioether enhances stability
D10 () C₂₈H₂₄F₂N₄O₃S - 2-Fluorophenyl-quinoline-carbonyl
- Piperazine-benzamide
High yield (91%); NMR-confirmed rigidity; potential HDAC inhibition
S 18126 () C₂₀H₂₃N₃O₂ - Benzodioxinyl-piperazine
- Indane moiety
Potent D4 antagonist (Ki = 2.4 nM); >100-fold selectivity over D2/D3 receptors
L 745,870 () C₁₉H₁₈ClN₅ - Chlorophenyl-piperazine
- Pyrrolopyridine
Selective D4 antagonist (Ki = 2.5 nM); weak in vivo activity due to poor bioavailability
4-[4-(4-Fluorophenyl)piperazin-1-yl]-6,7-dimethoxyquinazoline () C₁₉H₂₀FN₅O₂ - 4-Fluorophenyl-piperazine
- Quinazoline core
Quinazoline derivatives often target kinase or adrenergic receptors
[{2-[4-(2-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}...]acetic acid () C₂₀H₂₂FN₃O₃ - 2-Fluorophenyl-piperazine
- Acetic acid side chain
Irritant class; potential prodrug design (carboxylic acid for solubility)

Key Structural and Functional Comparisons:

Piperazine Core Modifications: The target compound shares the 2-fluorophenyl-piperazine motif with D10 and S 18126, a feature critical for receptor selectivity . Compared to L 745,870’s pyrrolopyridine system, the target lacks aromatic heterocycles, which could reduce off-target effects but may also lower potency .

Pharmacokinetic Profiles :

  • The thioether in the target compound likely enhances metabolic stability over esters or amides (e.g., in ’s acetic acid derivative), as sulfur is less prone to hydrolytic cleavage .
  • S 18126’s benzodioxinyl group improves CNS penetration, whereas the target’s phenylamine may limit blood-brain barrier transit due to higher polarity .

Receptor Interactions: While S 18126 and L 745,870 exhibit nanomolar affinity for D4 receptors, the target’s 1-methyl-2-oxoethyl side chain could sterically hinder binding to D2/D3 subtypes, mirroring the selectivity seen in S 18126 . The absence of a quinoline or benzamide moiety (as in D10) suggests divergent targets, possibly偏向 serotonin receptors or sigma-1 sites .

Research Findings and Implications

  • Synthetic Feasibility : The target compound’s thioether bridge is synthetically accessible via nucleophilic substitution, as demonstrated in related compounds (e.g., 80–90% yields in ) .
  • Biological Potential: Structural analogs like S 18126 show that fluorophenyl-piperazines can achieve high receptor selectivity, but in vivo efficacy often requires optimization of pharmacokinetics (e.g., reducing metabolic clearance) .
  • Safety Profile : Thioether-containing compounds (e.g., ) are generally well-tolerated but may require evaluation for hepatotoxicity due to sulfur metabolism .

Q & A

Q. What are the common synthetic routes for [4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine, and what key reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling. For example, fluorophenyl-piperazine intermediates are synthesized via refluxing 2-fluorobenzoyl chloride with piperazine derivatives in ethanol under inert atmospheres. Critical conditions include catalyst selection (e.g., palladium for coupling), solvent optimization (DMF or toluene), and purification via silica gel chromatography (EtOAc:petroleum ether). Reaction times (e.g., 12 h reflux) and stoichiometric ratios (e.g., 1:2 molar ratios of intermediates) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :
  • X-ray crystallography resolves the 3D configuration, as demonstrated for similar fluorophenyl-piperazine derivatives, with refinement using riding models for H-atoms .
  • NMR spectroscopy (¹H/¹³C) identifies proton environments, such as methyl groups (δ ~2.3 ppm) and aromatic fluorophenyl signals (δ ~7.1–7.4 ppm).
  • FT-IR confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .

Q. What in vitro biological activities have been reported for this compound, and what assay systems are used?

  • Methodological Answer : Preliminary studies on analogs show cytotoxic activity (e.g., IC₅₀ values in cancer cell lines via MTT assays) and antimicrobial effects (MIC determination against bacterial strains). Receptor-binding assays (e.g., serotonin/dopamine receptors) are used to study neurological interactions. Assays require controlled cell culture conditions (e.g., 37°C, 5% CO₂) and dose-response validation .

Advanced Research Questions

Q. How can multi-step synthesis of this compound be optimized to improve intermediate stability and final purity?

  • Methodological Answer :
  • Intermediate stability : Protect reactive groups (e.g., amines via Boc protection) during synthesis. Use anhydrous solvents and inert atmospheres to prevent hydrolysis .
  • Purification : Employ gradient elution in column chromatography (e.g., 1:1 to 3:1 EtOAc:petroleum ether) to separate stereoisomers. Validate purity via HPLC (≥95% purity threshold) .

Q. How should researchers address contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Meta-analysis : Compare assay conditions (e.g., cell line specificity, incubation times). For example, discrepancies in IC₅₀ values may arise from differing serum concentrations in cell media .
  • Dose-response replication : Validate activity in orthogonal assays (e.g., ATP-based viability assays alongside MTT). Statistical tools (e.g., ANOVA with post-hoc tests) identify significant outliers .

Q. What computational strategies predict the compound's reactivity and binding affinity for target receptors?

  • Methodological Answer :
  • Docking simulations : Use software like AutoDock Vina to model interactions with serotonin 5-HT₁A receptors. Validate with experimental Ki values from radioligand binding assays .
  • DFT calculations : Analyze electron density maps to predict nucleophilic/electrophilic sites for derivatization .

Q. What analytical techniques are recommended for assessing purity and stability under varying storage conditions?

  • Methodological Answer :
  • Purity : HPLC-MS (C18 columns, acetonitrile/water gradients) detects impurities. LC-MS confirms molecular ion peaks ([M+H]⁺) .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Lyophilization improves long-term storage in amber vials at -20°C .

Q. How can researchers evaluate the compound's stability in biological matrices (e.g., plasma) for pharmacokinetic studies?

  • Methodological Answer :
  • Plasma stability assays : Incubate the compound in human plasma (37°C, 1–24 h), quench with acetonitrile, and quantify via LC-MS/MS. Compare degradation half-lives to structural analogs .
  • Metabolite profiling : Use high-resolution MS to identify phase I/II metabolites, guided by cytochrome P450 docking models .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine
Reactant of Route 2
[4-({2-[4-(2-Fluorophenyl)piperazin-1-yl]-1-methyl-2-oxoethyl}thio)phenyl]amine

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